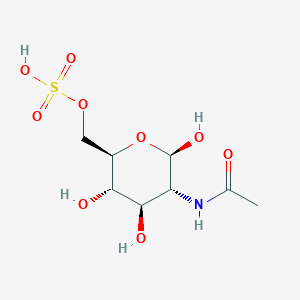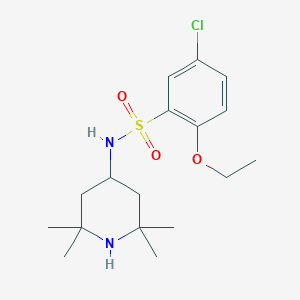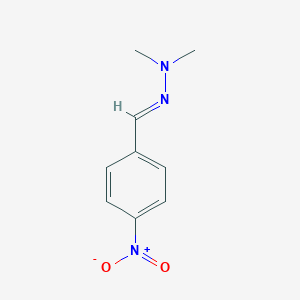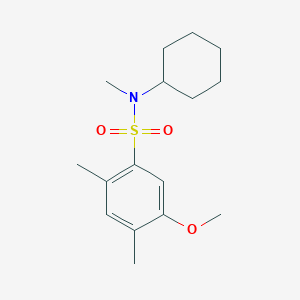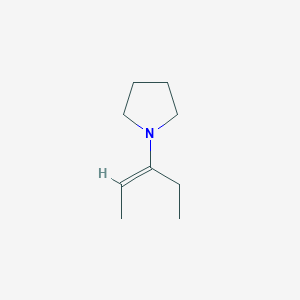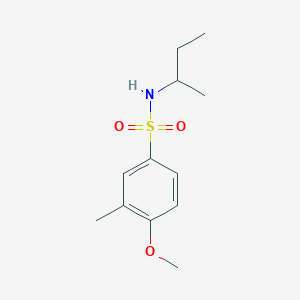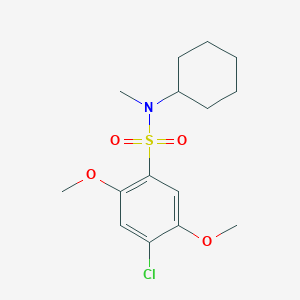
4-chloro-N-cyclohexyl-2,5-dimethoxy-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-cyclohexyl-2,5-dimethoxy-N-methylbenzenesulfonamide, also known as 2C-C-NBOMe, is a synthetic compound that belongs to the NBOMe family of drugs. It is a potent hallucinogen and has been used in scientific research to study its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 4-chloro-N-cyclohexyl-2,5-dimethoxy-N-methylbenzenesulfonamide involves its binding to the 5-HT2A receptor, which leads to the activation of various signaling pathways in the brain. This results in altered perception, mood, and cognition. The exact mechanism of action is not fully understood and requires further research.
Biochemical and Physiological Effects:
4-chloro-N-cyclohexyl-2,5-dimethoxy-N-methylbenzenesulfonamide has been shown to produce a range of biochemical and physiological effects. These include altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. It has also been shown to produce visual hallucinations, synesthesia, and ego dissolution.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-chloro-N-cyclohexyl-2,5-dimethoxy-N-methylbenzenesulfonamide in lab experiments has several advantages and limitations. One advantage is its high potency, which allows for the use of small amounts in experiments. It also has a high affinity for the 5-HT2A receptor, making it useful in studies of this receptor. However, its high potency also poses a risk of toxicity, and its effects on other receptors and signaling pathways are not fully understood.
Orientations Futures
There are several future directions for research on 4-chloro-N-cyclohexyl-2,5-dimethoxy-N-methylbenzenesulfonamide. One direction is to investigate its potential therapeutic applications, particularly in the treatment of depression and anxiety. Another direction is to study its effects on other receptors and signaling pathways in the brain. Finally, further research is needed to fully understand the mechanism of action and potential risks associated with its use.
Méthodes De Synthèse
The synthesis of 4-chloro-N-cyclohexyl-2,5-dimethoxy-N-methylbenzenesulfonamide involves the reaction of 2,5-dimethoxyphenethylamine with N-cyclohexyl-N-methylsulfonamide and 4-chlorobenzoyl chloride. The resulting compound is purified by recrystallization and characterized by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-chloro-N-cyclohexyl-2,5-dimethoxy-N-methylbenzenesulfonamide has been used in scientific research to study its effects on the central nervous system and to investigate its potential therapeutic applications. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. Studies have also suggested that 4-chloro-N-cyclohexyl-2,5-dimethoxy-N-methylbenzenesulfonamide may have antidepressant and anxiolytic effects.
Propriétés
Nom du produit |
4-chloro-N-cyclohexyl-2,5-dimethoxy-N-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C15H22ClNO4S |
Poids moléculaire |
347.9 g/mol |
Nom IUPAC |
4-chloro-N-cyclohexyl-2,5-dimethoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H22ClNO4S/c1-17(11-7-5-4-6-8-11)22(18,19)15-10-13(20-2)12(16)9-14(15)21-3/h9-11H,4-8H2,1-3H3 |
Clé InChI |
IVHJTSZXUYHESV-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
SMILES canonique |
CN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





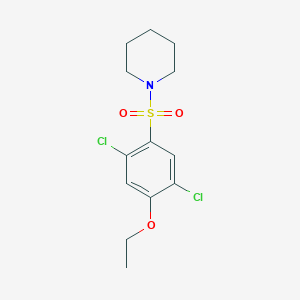


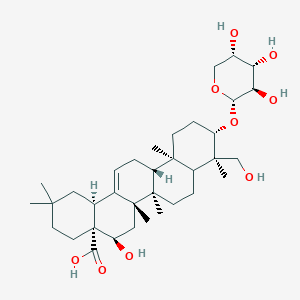
![1-(2-Pyrrolidin-1-ylethyl)-3-[(Z)-[(3Z)-3-(2-pyrrolidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B225637.png)
